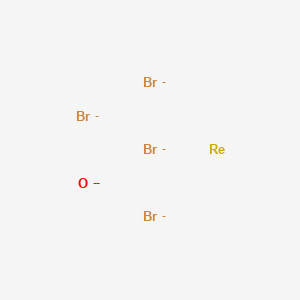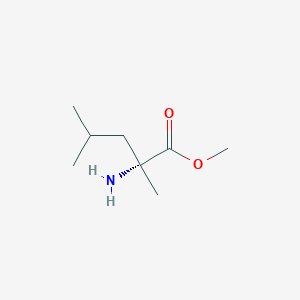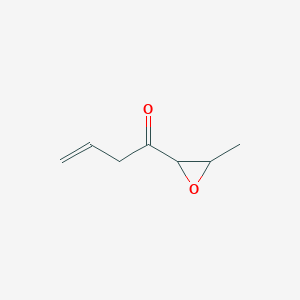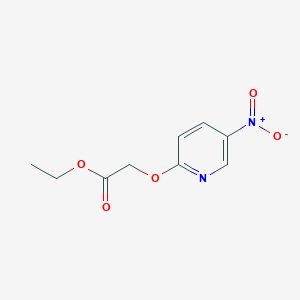
Rhenium tetrabromide oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhenium tetrabromide oxide is a compound formed by the transition metal rhenium Rhenium is known for its ability to form compounds in various oxidation states, and this compound is one of the many interesting compounds of this element
Preparation Methods
The preparation of rhenium tetrabromide oxide typically involves the reaction of rhenium with bromine and oxygen under controlled conditions. One common method is the direct combination of rhenium metal with bromine gas in the presence of oxygen at elevated temperatures. This reaction can be represented by the following equation:
[ \text{Re} + 2 \text{Br}_2 + \text{O}_2 \rightarrow \text{ReBr}_4\text{O} ]
Industrial production methods for this compound may involve more complex processes, including the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Rhenium tetrabromide oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized further to form higher oxidation state compounds. For example, it can react with strong oxidizing agents like chlorine or fluorine to form rhenium hexafluoride or rhenium hexachloride.
Reduction: This compound can be reduced using reducing agents such as hydrogen gas or sodium borohydride to form lower oxidation state rhenium compounds.
Substitution: this compound can undergo substitution reactions where the bromide ligands are replaced by other ligands such as chloride or iodide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Rhenium tetrabromide oxide has several scientific research applications, particularly in the fields of chemistry, materials science, and catalysis. Some notable applications include:
Catalysis: Rhenium compounds, including this compound, are used as catalysts in various chemical reactions, such as hydrogenation, oxidation, and metathesis reactions.
Materials Science: This compound is studied for its potential use in the development of advanced materials, including high-temperature superconductors and specialized alloys.
Biological and Medical Research: Rhenium compounds are being investigated for their potential use in radiotherapy and imaging due to their unique radioactive properties.
Mechanism of Action
The mechanism by which rhenium tetrabromide oxide exerts its effects depends on the specific application. In catalysis, for example, the compound may act as an active site for the adsorption and activation of reactants, facilitating the desired chemical transformation. The molecular targets and pathways involved can vary widely depending on the reaction and conditions.
Comparison with Similar Compounds
Rhenium tetrabromide oxide can be compared with other rhenium compounds, such as rhenium hexafluoride, rhenium hexachloride, and rhenium dioxide. These compounds share some similarities in terms of their chemical properties and potential applications, but each has unique characteristics that make it suitable for specific uses. For example:
Rhenium hexafluoride: Known for its high reactivity and use in fluorination reactions.
Rhenium hexachloride: Used in various catalytic processes and as a precursor for other rhenium compounds.
Rhenium dioxide: Studied for its potential use in electronic and optical materials.
Properties
CAS No. |
23601-08-3 |
|---|---|
Molecular Formula |
Br4ORe-6 |
Molecular Weight |
521.82 g/mol |
IUPAC Name |
oxygen(2-);rhenium;tetrabromide |
InChI |
InChI=1S/4BrH.O.Re/h4*1H;;/q;;;;-2;/p-4 |
InChI Key |
ZLBADTWCBQIBHQ-UHFFFAOYSA-J |
Canonical SMILES |
[O-2].[Br-].[Br-].[Br-].[Br-].[Re] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-7-oxabicyclo[4.1.0]heptan-3-one](/img/structure/B13833218.png)
![2-Propanol,1-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2R)-(9CI)](/img/structure/B13833223.png)
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B13833229.png)






![4-Azatricyclo[5.2.0.0~1,4~]nonane](/img/structure/B13833278.png)




